4-Quinolin-2-ylaniline
Overview
Description
“4-Quinolin-2-ylaniline” is a chemical compound with the molecular formula C15H12N2 . It’s also known as 4-(2-Quinolinyl)aniline . It’s a compound that falls under the category of quinolines, which are nitrogen-based heterocyclic aromatic compounds .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . Various methods have been reported for the synthesis of quinoline, including classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “4-Quinolin-2-ylaniline” consists of a quinoline ring attached to an aniline group . The average mass of the molecule is 220.269 Da, and the monoisotopic mass is 220.100052 Da .
Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo various chemical reactions. They can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, undergo ring contraction to indole derivatives, and annulation with additional cycles . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
Scientific Research Applications
Medicinal Chemistry
Quinoline is a core template in drug design due to its broad spectrum of bioactivity . It’s an essential scaffold for leads in drug discovery . Chemical modification of quinoline is one of the common approaches used in drug discovery, resulting in improved therapeutic effects .
Pharmacological Applications
Quinoline motifs have substantial efficacies for future drug development . They have been used in the development of a wide range of pharmaceuticals .
Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It’s a vital scaffold in these fields .
Industrial Applications
Quinoline is an essential heterocyclic compound with potential for industrial applications .
Bioactive Natural Products
Quinoline is widely found in bioactive natural products . Its derivatives have been harnessed via expeditious synthetic approaches .
Environmental Impact
The synthesis of quinoline and its derivatives has been studied to tackle the drawbacks of the syntheses and side effects on the environment .
Mechanism of Action
Target of Action
4-Quinolin-2-ylaniline, also known as 4-(Quinolin-2-yl)aniline, is a derivative of quinoline, a class of compounds known for their broad spectrum of biological activities . Quinolines have been found to target bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them effective targets for antimicrobial action .
Mode of Action
The mode of action of quinoline derivatives involves the stabilization of a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the function of the targeted enzymes, preventing the supercoiling of bacterial DNA and thus blocking DNA synthesis . This leads to the death of the bacterial cells .
Biochemical Pathways
The primary biochemical pathway affected by 4-Quinolin-2-ylaniline is likely the DNA replication pathway in bacteria, given its interaction with DNA gyrase and topoisomerase IV . By inhibiting these enzymes, the compound disrupts the normal functioning of this pathway, leading to the cessation of DNA replication and ultimately bacterial cell death .
Result of Action
The primary result of the action of 4-Quinolin-2-ylaniline is the inhibition of bacterial growth through the disruption of DNA replication . This leads to the death of bacterial cells, demonstrating the compound’s potential as an antimicrobial agent .
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . The development of new methods for the preparation of quinoline and its derivatives and the improvement of existing synthetic methods represents an urgent challenge . Furthermore, the rising occurrence of resistance to quinoline-based drugs has galvanized research into new antibiotics against both well-established targets and new targets .
properties
IUPAC Name |
4-quinolin-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLMSCCFNGGPGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 4-(2-quinolinyl)- | |
CAS RN |
22191-97-5 | |
Record name | 4-(2-Quinolinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22191-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(2-quinolinyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Aminophenyl)quinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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